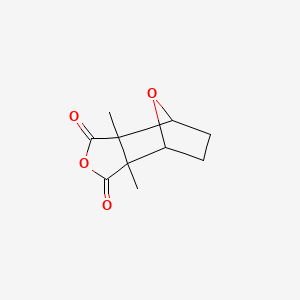

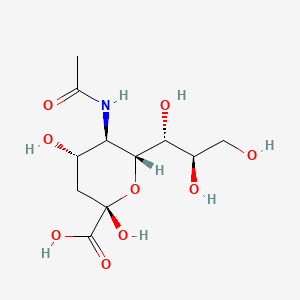

4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-3a,7a-dimethyl-

Overview

Description

LSM-4433 is a furofuran.

cantharidin is a natural product found in Mylabris variabilis and Mylabris cichorii with data available.

Scientific Research Applications

Crystal Structures and Stereochemistry

- Crystal Structures Analysis : The crystal structures of isomeric norcantharidin derivatives, including hexahydro-4,7-epoxyisobenzofuran-1(3H)-one, have been determined, providing insights into their stereochemistry previously inferred only by NMR analysis (Tarleton, Bernhardt, & McCluskey, 2012).

Organic Synthesis Applications

Intramolecular Diels-Alder Cycloadditions : The compound has been used in the intramolecular Diels-Alder reactions for synthesizing highly functionalized bridged Isoquinoline synthons, important in organic synthesis and potentially in the total synthesis of some alkaloids (Zezula, Hudlický, & Ghiviriga, 2001).

Practical Preparation in Drug Synthesis : It serves as a key intermediate in the practical preparation of compounds like Ifetroban Sodium, an antiplatelet drug (Mueller et al., 1997).

Cycloadduct Configurations in Asymmetric Reactions : The compound's derivatives are used in intramolecular cycloaddition reactions to yield diastereomers, which are crucial in the total synthesis of natural products (Breu, Butz, Range, & Sauer, 1997).

Chemical Structural and Reactivity Studies

Structural and Reactivity Differences : The compound's homologous tricyclic imides have been studied to understand their structural and reactivity differences, which are significant in the field of medicinal chemistry and drug design (Mitchell, Stanley, Espinosa De Hoyos, & Holliday, 2013).

Synthesis of Antimicrobial Compounds : Synthesis of epoxylactones structurally similar to antimicrobial sesquiterpene lactone heptelidic acid, derived from this compound, highlights its role in developing new antimicrobial agents (Hollauf & Urban, 1995).

Application in Polymerization and Material Science : Its derivatives are used in polymerizing anhydride-cured epoxide resins, indicating its significance in material science and polymer chemistry (Altmann, Frey, & Buchmeiser, 2020).

Cytotoxicity and Antioxidant Activity Evaluation : The functionalization of isobenzofuran-1,3-dione to obtain isoindoline-1,3-dione derivatives for bioactivity screening, including cytotoxicity and antioxidant activity, is a notable application in medicinal chemistry (Kumar et al., 2019).

Antibiotic Activity of Derivatives : Phomodione, an usnic acid derivative isolated from a Phoma species and related to this compound, has shown antibiotic activity, emphasizing its potential in pharmacology (Hoffman et al., 2008).

Metabolic Activation and DNA Adduct Formation : Studies on its derivatives, like DBC-3,4-dione, have shown their role in forming stable and depurinating DNA adducts, important in understanding carcinogenic mechanisms (Xue et al., 2002).

Glycosidase Inhibition in Carbasugar Synthesis : The compound's derivatives have been used in synthesizing carbasugar-based pentols and testing their inhibition activity against glycosidase enzymes, which is significant in the study of diabetes and related disorders (Karakılıç et al., 2018).

properties

IUPAC Name |

2,6-dimethyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-9-5-3-4-6(13-5)10(9,2)8(12)14-7(9)11/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHZBEENLJMYSHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C3CCC(C1(C(=O)OC2=O)C)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858998 | |

| Record name | Hexahydro-3a,7a-dimethyl-4,7-epoxyisobenzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-3a,7a-dimethyl-, (3aalpha,4beta,7beta,7aalpha)- | |

CAS RN |

80558-50-5, 10385-74-7 | |

| Record name | NSC 190421 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080558505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC190421 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexahydro-3a,7a-dimethyl-4,7-epoxyisobenzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

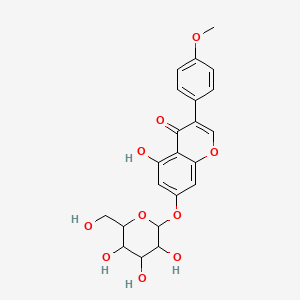

![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,5S,6R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B7812517.png)

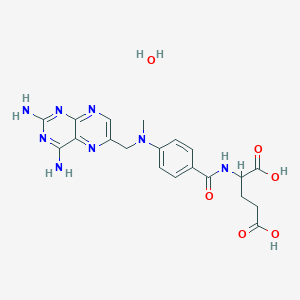

![(2R,3R,3aR,6R,6aR)-2,3,6-trihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one](/img/structure/B7812520.png)